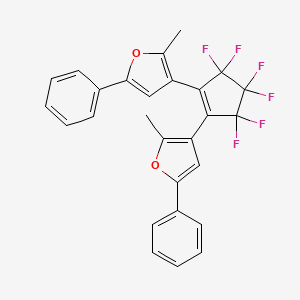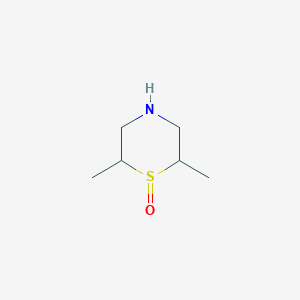
2,6-Dimethylthiomorpholine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethylthiomorpholine 1-oxide is an organic compound with the molecular formula C6H13NOS It is a derivative of thiomorpholine, characterized by the presence of two methyl groups at the 2 and 6 positions and an oxygen atom bonded to the sulfur atom, forming a sulfoxide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylthiomorpholine 1-oxide typically involves the oxidation of 2,6-dimethylthiomorpholine. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent under mild conditions. The reaction proceeds as follows:
2,6-Dimethylthiomorpholine+H2O2→2,6-Dimethylthiomorpholine 1-oxide+H2O
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar oxidation reactions with optimized conditions for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethylthiomorpholine 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to a sulfone.
Reduction: The sulfoxide group can be reduced back to the sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions at the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols or amines.
Major Products Formed
Oxidation: 2,6-Dimethylthiomorpholine 1,1-dioxide (sulfone).
Reduction: 2,6-Dimethylthiomorpholine (sulfide).
Substitution: Various substituted thiomorpholine derivatives.
Applications De Recherche Scientifique
2,6-Dimethylthiomorpholine 1-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfoxides and sulfones.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 2,6-Dimethylthiomorpholine 1-oxide involves its ability to undergo oxidation and reduction reactions. The sulfoxide group can interact with various molecular targets, including enzymes and proteins, potentially altering their function. The exact molecular pathways and targets are still under investigation, but its reactivity suggests it could modulate oxidative stress and redox balance in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylmorpholine: Similar structure but lacks the sulfur and oxygen atoms.
Thiomorpholine: Parent compound without the methyl groups and sulfoxide.
2,6-Dimethylthiomorpholine: Precursor to the sulfoxide.
Uniqueness
2,6-Dimethylthiomorpholine 1-oxide is unique due to the presence of both methyl groups and the sulfoxide functional group. This combination imparts distinct chemical reactivity and potential biological activity, differentiating it from other thiomorpholine derivatives.
Propriétés
Formule moléculaire |
C6H13NOS |
|---|---|
Poids moléculaire |
147.24 g/mol |
Nom IUPAC |
2,6-dimethyl-1,4-thiazinane 1-oxide |
InChI |
InChI=1S/C6H13NOS/c1-5-3-7-4-6(2)9(5)8/h5-7H,3-4H2,1-2H3 |
Clé InChI |
OLIXMODZQVKARI-UHFFFAOYSA-N |
SMILES canonique |
CC1CNCC(S1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


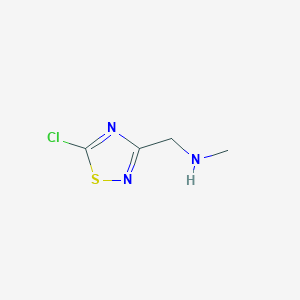

![(2R,3aR)-2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12836370.png)


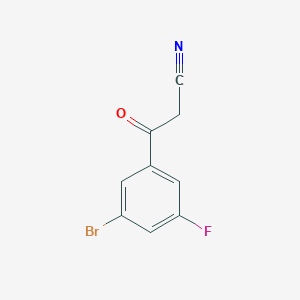
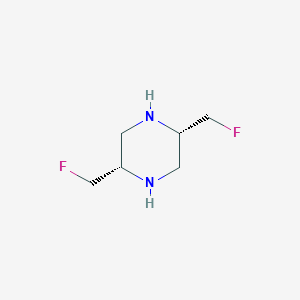


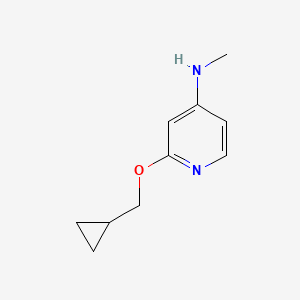

![(7,7'-Dimethoxy-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(diphenylphosphine oxide)](/img/structure/B12836459.png)
![3-Chloropyrrolo[1,2-c]pyrimidine](/img/structure/B12836461.png)
